1-(benzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S2/c17-14-8-6-13(7-9-14)12-22-16-18-10-11-19(16)23(20,21)15-4-2-1-3-5-15/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBQZPNATFBKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde or ketone with an amine and an isocyanide under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through the reaction of the imidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be attached through a nucleophilic substitution reaction using a suitable chlorophenylmethyl halide.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through the reaction of the intermediate compound with a thiol reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted imidazoles with various functional groups.
Scientific Research Applications
1-(benzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Biological Activity
The compound 1-(benzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, compounds containing benzenesulfonamide and imidazole moieties have shown selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells.
| Compound | Cell Line | IC (µM) | Effect |
|---|---|---|---|
| Compound 11 | HeLa | 6-7 | High cytotoxicity |
| Compound 12 | HCT-116 | 8-10 | Moderate cytotoxicity |
| Compound 13 | MCF-7 | 10-12 | Moderate cytotoxicity |
These compounds were found to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest in the sub-G1 phase, highlighting their potential as therapeutic agents against cancer .
The proposed mechanism of action for these compounds involves:
- Apoptosis Induction : The compounds increase early apoptotic populations in cancer cells, leading to cell death.
- Caspase Activation : Activation of caspases was observed, indicating that the compounds trigger the intrinsic apoptotic pathway.
- Metabolic Stability : In vitro studies indicated that the half-life () of these compounds ranges from 9.1 to 20.3 minutes in human liver microsomes, suggesting reasonable metabolic stability for further development .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical settings:
- In a study involving HeLa cells, it was demonstrated that treatment with a related compound resulted in a significant increase in caspase activity, confirming its role as an apoptosis inducer.
- Another study assessed the pharmacokinetics and toxicity profiles of these compounds in vivo, revealing minimal adverse effects on biochemical parameters while effectively reducing tumor growth in murine models .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound belongs to a broader class of 4,5-dihydro-1H-imidazole derivatives with sulfonyl and arylalkylthio substituents. Key structural analogues include:
Key Observations :
- Chlorine Position : The 4-chlorophenyl group in the target compound optimizes steric and electronic effects compared to 2-chloro () or 3,4-dichloro () analogues. This positioning balances lipophilicity and target binding .
- Sulfonyl vs. Non-Sulfonyl Derivatives: Sulfonylation (e.g., in the target compound and ) increases aqueous solubility and resistance to oxidative metabolism compared to non-sulfonylated analogues like those in .
Pharmacological and Physicochemical Properties
- IR and NMR Profiles : The target compound’s IR spectrum would show characteristic C=N stretching (~1591 cm⁻¹) and sulfonyl S=O peaks (~1250 cm⁻¹), aligning with data for 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole in .
- Biological Activity : Imidazole derivatives with 4-chlorophenyl groups (e.g., ) exhibit CNS depressant activity, reducing locomotor activity by 30–50% in rodent models. The sulfonyl group may further modulate blood-brain barrier penetration .
- Solubility: The benzenesulfonyl group increases water solubility compared to non-sulfonylated analogues like those in , which rely solely on the imidazole ring for polarity .
Crystallographic and Computational Insights
- Crystallographic data for similar compounds (e.g., ) reveal planar imidazole rings with dihedral angles of 10–15° between the sulfonyl and aryl groups, optimizing packing efficiency .
- Computational models (e.g., using SHELX in ) predict the target compound’s stability, with the 4-chlorophenyl group minimizing steric clashes in receptor binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
